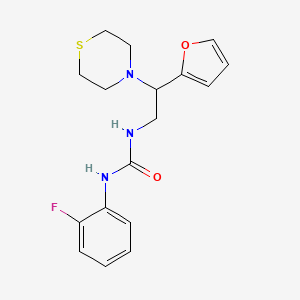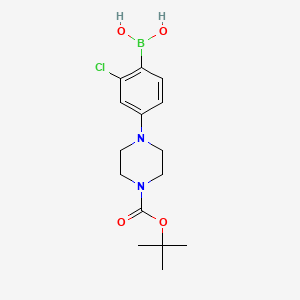
2-Ethyl-2-(2-methylpropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-2-(2-methylpropyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes ethyl and 2-methylpropyl substituents .Physical And Chemical Properties Analysis
2-Ethyl-2-(2-methylpropyl)pyrrolidine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not provided in the available resources .Aplicaciones Científicas De Investigación
Synthesis of Highly Functionalized Tetrahydropyridines
2-Ethyl-2-(2-methylpropyl)pyrrolidine, through its derivatives, plays a crucial role in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. Such reactions are significant for creating complex molecular structures useful in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Alkaline Anion Exchange Membrane Applications
Pyrrolidinium cations, including derivatives of 2-Ethyl-2-(2-methylpropyl)pyrrolidine, have been synthesized and characterized for their application in alkaline anion exchange membranes (AEMs). These cations exhibit significant chemical stability in alkaline media, which is crucial for the development of more efficient and durable AEMs. The study of N,N-Ethylmethyl-substituted pyrrolidinium cation ([EMPy]+) showed the highest alkaline stability, making it a promising candidate for enhancing the performance of AEMs in various electrochemical applications (Gu et al., 2014).
Electrochemistry of Conducting Polypyrrole Films
The electrochemical properties of polypyrrole, a polymer derived from pyrrolidine derivatives, have been extensively studied. Polypyrrole films can be electrochemically switched between their oxidized (conducting) and neutral (insulating) states, exhibiting potential applications in electronic devices and sensors. The stability and electrochemical reversibility of these films make them valuable for developing new electronic materials and devices (Diaz et al., 1981).
Synthesis of Pyrrolidine-Based Complexes
Complexes formed with ethylenebis(pyrrolidin-2-one), a derivative of pyrrolidine, have been studied for their polymeric structures. These complexes, involving transition metals and lanthanides, exhibit unique structural characteristics. Understanding these complexes' formation and structure can lead to advancements in materials science, particularly in creating new materials with specific magnetic, catalytic, or optical properties (Doyle et al., 1995).
Safety and Hazards
2-Ethyl-2-(2-methylpropyl)pyrrolidine is classified as a dangerous substance. It has been assigned the hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection .
Direcciones Futuras
The future directions for 2-Ethyl-2-(2-methylpropyl)pyrrolidine and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
2-ethyl-2-(2-methylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDDFLQZDSEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

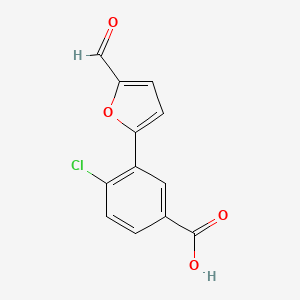
![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)
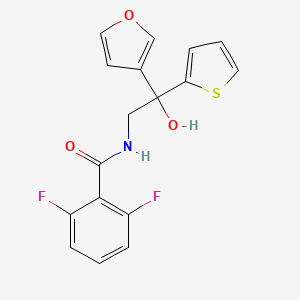
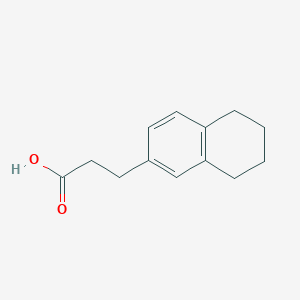
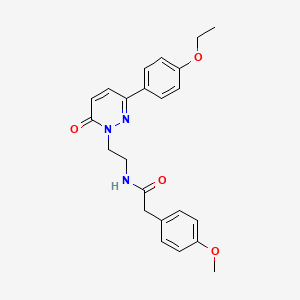
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2661805.png)
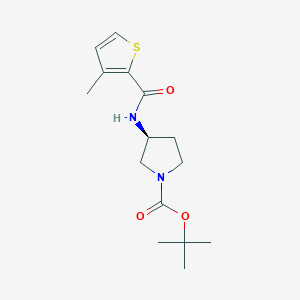
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![(E)-2-(4-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661811.png)
